molecular formula C9H6BrF3O2 B1527523 3-Bromo-5-(trifluoromethyl)phenylacetic acid CAS No. 1161362-01-1

3-Bromo-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1527523
CAS No.: 1161362-01-1
M. Wt: 283.04 g/mol
InChI Key: POLZAYSCKXDHKM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-5-(trifluoromethyl)phenylacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can participate in free radical reactions, where it loses a bromine atom and forms a succinimidyl radical . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects can vary depending on the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Bromo-5-(trifluoromethyl)phenylacetic acid involves the reaction of 3-Bromo-5-(trifluoromethyl)benzoic acid with sodium hydroxide to form the sodium salt, which is then acidified to yield the desired product . The reaction conditions typically involve:

    Reactants: 3-Bromo-5-(trifluoromethyl)benzoic acid and sodium hydroxide

    Solvent: Water or an organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reactors, continuous flow processes, and improved purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)phenylacetic acid has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form various bioactive molecules.

    Material Science: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.

    Biological Studies: The compound is used in biological research to study its effects on various biological systems and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a valuable intermediate in the synthesis of various complex molecules and bioactive compounds .

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZAYSCKXDHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718762
Record name [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161362-01-1
Record name [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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